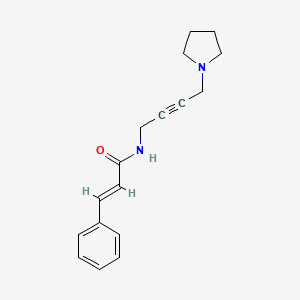

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

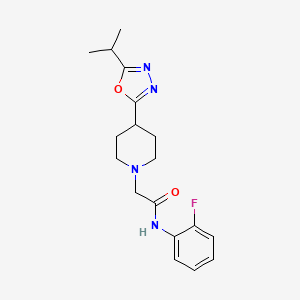

説明

“N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide” is a complex organic compound that contains a pyrrolidine ring, a but-2-yne chain, and a cinnamamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Cinnamamide is a type of aromatic compound that’s often used in the synthesis of various pharmaceuticals .

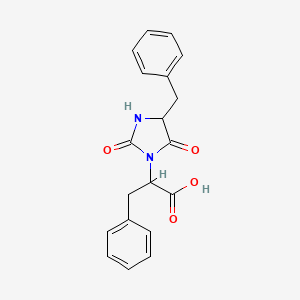

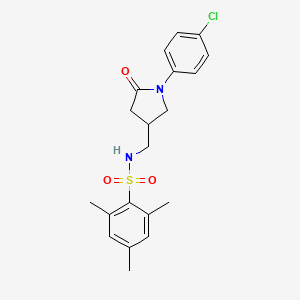

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the but-2-yne chain, and the cinnamamide group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The but-2-yne chain is an unsaturated carbon chain with a triple bond, which could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially increase its solubility in water, while the but-2-yne chain could potentially increase its reactivity .科学的研究の応用

Antitubercular Properties

Research shows that certain cinnamamide derivatives, closely related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, exhibit significant antitubercular activity. A study by Patel and Telvekar (2014) found that these derivatives, synthesized through a molecular hybridization approach, showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Synthesis and Catalytic Applications

Xiao et al. (2017) discussed the synthesis of 4-aryl-2-quinolinone derivatives using cinnamamide, which is structurally similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide. This process involves a Pd(II)-catalyzed cascade Heck/intramolecular C(sp2)–H amidation reaction (Xiao et al., 2017).

Anticancer Activity

A study by Ayati et al. (2018) on 4-amino-5-cinnamoylthiazoles, which are structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed significant anticancer properties, particularly against human cancer cell lines like HepG2 (Ayati et al., 2018).

Anticonvulsant Activity

Research on cinnamamide derivatives, similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, has revealed their potential as anticonvulsants. Żesławska et al. (2017) explored this by studying the crystal structures of N-substituted cinnamamide derivatives, highlighting their promising anticonvulsant properties (Żesławska et al., 2017).

Agricultural Applications

Xiao et al. (2011) designed and synthesized novel cinnamamide derivatives, related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, which exhibited fungicidal and insecticidal activities, indicating potential agricultural applications (Xiao et al., 2011).

Application in Tobacco Flavoring

Research by Pei-pei (2013) on cinnamamide derivatives, structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed potential in enhancing aroma quality in tobacco products (Pei-pei, 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRTSWQAVNZIA-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)

![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)

![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)